1-Azabicyclo[2.2.2]octane-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-sulfonamide |
InChI |
InChI=1S/C7H14N2O2S/c8-12(10,11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H2,8,10,11) |
InChI Key |
ICMQGIKKNOHOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azabicyclo 2.2.2 Octane 3 Sulfonamide and Its Derivatives
Strategic Retrosynthetic Analysis of the 1-Azabicyclo[2.2.2]octane Core with Sulfonamide Functionalization
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target structure into simpler, readily available starting materials. For 1-Azabicyclo[2.2.2]octane-3-sulfonamide, a primary and highly effective disconnection strategy involves the cleavage of the sulfonamide bond. sci-hub.se This approach simplifies the target molecule into two key synthons: a 3-amino-1-azabicyclo[2.2.2]octane (3-aminoquinuclidine) precursor and a generic sulfonyl chloride.
A more fundamental disconnection strategy targets the bicyclic core itself. The 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), scaffold can be retrosynthetically cleaved through an intramolecular nucleophilic substitution (SN2) pathway. le.ac.uknih.gov This involves breaking one of the C-N bonds of the bridged system, leading to a substituted piperidine (B6355638) ring. This piperidine precursor must contain a nucleophilic nitrogen atom and an electrophilic side chain at the 4-position, equipped with a suitable leaving group, poised for the key ring-forming cyclization.
Multi-Step Total Synthesis Approaches to this compound
The total synthesis of this compound is a multi-step process that requires careful planning and execution, involving the initial synthesis of precursors, strategic functional group manipulations, and a crucial ring-closure reaction.
Precursor Synthesis and Functional Group Interconversions
The construction of the quinuclidine core often begins with a pre-existing piperidine or pyridine (B92270) derivative. nih.gov A common approach involves the synthesis of a 4-substituted piperidine which serves as the foundational monocyclic precursor. le.ac.uk For instance, a synthesis might commence with a 4-piperidinemethanol (B45690) derivative. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, through standard functional group interconversions. rsc.org
These syntheses often require the use of protecting groups to mask reactive functionalities, such as the secondary amine of the piperidine ring, preventing them from participating in undesired side reactions during the sequence. utdallas.edu Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups, which can be removed at a later stage to allow for the crucial cyclization step. nih.govmdpi.com The synthesis of the sulfonamide moiety itself is typically achieved by reacting the corresponding amine with a sulfonyl chloride in the presence of a base. nih.govresearcher.life
Key Ring-Closure Reactions and Stereochemical Control
The defining step in the synthesis of the 1-azabicyclo[2.2.2]octane skeleton is the intramolecular ring-closure reaction. le.ac.uk This is most frequently an intramolecular SN2 reaction where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an electrophilic carbon in the C-4 side chain and displacing a leaving group. le.ac.ukrsc.org The efficiency and success of this cyclization are governed by stereoelectronic factors, favoring the formation of the thermodynamically stable bridged bicyclic system.
Stereochemical control is a critical aspect of these syntheses. The relative stereochemistry of the substituents on the piperidine precursor directly influences the stereochemistry of the final quinuclidine product. nih.gov For example, the synthesis of cis- and trans-isomers of substituted quinuclidines can be controlled by starting with the appropriate diastereomer of the piperidine precursor. nih.gov Another powerful method for constructing the core is the aza-Diels-Alder reaction, which can form the initial heterocyclic ring with a high degree of stereocontrol. ucl.ac.uk
Development of Stereoselective and Enantioselective Syntheses for this compound Enantiomers
The development of methods to produce single enantiomers of chiral molecules is paramount in medicinal chemistry. For quinuclidine derivatives, several strategies have been employed to achieve high levels of enantioselectivity.
One prominent approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which they are removed. chinesechemsoc.org Syntheses can also start from enantiomerically pure building blocks derived from the "chiral pool," such as amino acids or alkaloids. The cinchona alkaloids, which naturally contain a quinuclidine scaffold, are themselves valuable catalysts and starting materials for asymmetric synthesis. chinesechemsoc.orgchemrxiv.org
A highly effective modern approach is asymmetric catalysis. An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric construction of quinuclidine derivatives. chinesechemsoc.org This method utilizes a chiral ligand, such as the Feringa ligand, in combination with an iridium catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This catalytic system has demonstrated broad substrate tolerance, providing a range of quinuclidine products in high yields and with excellent diastereoselectivity and enantioselectivity. chinesechemsoc.org
| Entry | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | N-Allyl-4-phenyl-pyridinium salt | 95 | >20/1 | 99 |
| 2 | N-Allyl-4-(p-tolyl)-pyridinium salt | 96 | >20/1 | >99 |
| 3 | N-Allyl-4-(p-methoxyphenyl)-pyridinium salt | 94 | >20/1 | >99 |
| 4 | N-Allyl-4-(p-chlorophenyl)-pyridinium salt | 85 | >20/1 | 98 |
| 5 | N-Cinnamyl-4-phenyl-pyridinium salt | 78 | 15/1 | 99 |
Table 1: Representative results for the iridium-catalyzed asymmetric synthesis of quinuclidine derivatives, adapted from data on related pyridinium (B92312) salt substrates. chinesechemsoc.org
Innovative Catalytic Methods in the Synthesis of this compound
Modern organic synthesis increasingly relies on innovative catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the 1-azabicyclo[2.2.2]octane core has benefited significantly from these advancements, particularly in the realm of transition metal catalysis.
Transition Metal Catalysis in C-C and C-N Bond Formations (e.g., Cu, Pd, Ru, Rh)
Transition metals are powerful catalysts for a wide array of chemical transformations, including the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of the quinuclidine framework and its precursors. dntb.gov.uafrontiersin.orgnih.gov
Palladium (Pd): Palladium catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds. In the context of quinuclidine synthesis, these reactions could be employed to construct complex piperidine precursors by attaching aryl or other side chains before the key cyclization step.
Copper (Cu): Copper-catalyzed reactions are also valuable, particularly for C-N bond formation and alkyne additions. nih.govnih.gov For example, a CuI-catalyzed direct alkyne addition to an N-acylated aza-aromatic ion has been used to prepare a key dihydropyridone intermediate en route to the quinuclidine core. nih.gov
Rhodium (Rh) and Ruthenium (Ru): Rhodium and Ruthenium catalysts are well-known for their application in asymmetric hydrogenation reactions, which can be used to set stereocenters in the precursor molecules with high enantioselectivity.
While many of these catalytic applications are general, their strategic implementation is crucial for the efficient and stereocontrolled synthesis of complex targets like this compound. The aforementioned iridium-catalyzed dearomatization reaction stands out as a state-of-the-art example directly applied to this scaffold. chinesechemsoc.org Additionally, Lewis acid catalysts, which can include transition metals, are employed to promote and control the stereoselectivity of aza-Diels-Alder reactions, a key strategy for forming the initial heterocyclic system. ucl.ac.uk
Organocatalysis and Biocatalysis for Asymmetric Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For chiral molecules such as derivatives of 1-azabicyclo[2.2.2]octane, asymmetric synthesis is crucial. Organocatalysis and biocatalysis have emerged as powerful tools to achieve high levels of stereoselectivity, often under mild and environmentally benign conditions. scienceopen.commdpi.com
Biocatalysis: Biocatalytic methods leverage enzymes to perform highly selective chemical transformations. A notable application in the synthesis of precursors for the target scaffold is the production of (R)-3-quinuclidinol, a key chiral building block. Researchers have identified and utilized a novel keto reductase (ArQR) from Agrobacterium radiobacter for the efficient reduction of 3-quinuclidinone. nih.gov This biocatalytic approach achieves excellent enantioselectivity and a remarkably high space-time yield of up to 916 g L⁻¹ d⁻¹, demonstrating a viable and efficient route for producing the chiral alcohol precursor on a large scale. nih.gov
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze asymmetric reactions. While specific organocatalytic methods for the direct sulfonamidation of the 1-azabicyclo[2.2.2]octane core are still an emerging area, principles from related transformations demonstrate significant potential. Cinchona alkaloids, for instance, are a prominent class of organocatalysts used in various asymmetric syntheses. chemrxiv.orgnih.gov Studies on the asymmetric N-acylation of sulfonimidamides have successfully employed cinchona-based catalysts to achieve desymmetrization with excellent yield and enantioselectivity. chemrxiv.org Similarly, quinine (B1679958) has been used as a chiral auxiliary for the asymmetric synthesis of a variety of chiral sulfinamides. nih.gov These examples highlight the potential for developing bespoke organocatalytic systems for the asymmetric synthesis of this compound derivatives.
Table 1: Examples of Catalytic Asymmetric Methods Relevant to the Synthesis
| Methodology | Catalyst/Enzyme Type | Transformation | Relevance to Target Compound | Reference |
|---|---|---|---|---|
| Biocatalysis | Keto Reductase (ArQR) | Asymmetric reduction of 3-quinuclidinone | Produces chiral precursor (R)-3-quinuclidinol | nih.gov |
| Organocatalysis | Cinchona Alkaloid Derivatives | Asymmetric acylation of sulfonimidamides | Demonstrates asymmetric synthesis on related sulfonamide structures | chemrxiv.org |
| Organocatalysis (Auxiliary) | Quinine | Asymmetric synthesis of sulfinamides | Application of cinchona derivatives for chiral sulfur compounds | nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is essential for developing sustainable and economically viable manufacturing processes. Key tenets include the use of safer solvents, maximization of atom economy, and minimization of waste.
Solvent-Free and Aqueous Medium Syntheses
Reducing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry. For the synthesis of the 1-azabicyclo[2.2.2]octane (quinuclidine) core, significant strides have been made. An industrially viable, large-scale synthesis of racemic 3-quinuclidinol, a critical intermediate, has been developed under solvent-free conditions. tsijournals.com This process avoids costly solvents and simplifies isolation procedures, leading to a significant reduction in production costs and environmental impact. tsijournals.com
While many organic reactions are not amenable to aqueous environments, the use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. In the broader context of pharmaceutical manufacturing, aqueous systems are being increasingly adopted. For example, in the continuous flow synthesis of 1,2,3-triazole, water was used as a solvent not only for its environmental benefits but also to mitigate the risks of thermal runaway reactions. scitube.io Adopting similar strategies for steps in the synthesis of this compound could offer substantial safety and environmental advantages.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, such as addition and rearrangement reactions. Waste minimization is often quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product.
Table 2: Key Green Chemistry Metrics
| Metric | Definition | Significance | Reference |
|---|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of reactant atom incorporation into the final product. | researchgate.net |
| E-Factor | Total mass of waste / Mass of product | Quantifies the amount of waste generated per unit of product; lower is better. | rsc.org |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more realistic measure of efficiency by considering reaction yield. | rsc.org |
Flow Chemistry and Continuous Manufacturing Techniques for Scalable Production
For the scalable and safe production of active pharmaceutical ingredients (APIs), flow chemistry and continuous manufacturing have become increasingly important technologies. d-nb.infomdpi.com These techniques offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency and control over reaction parameters. nih.govresearchgate.net
A critical step in the synthesis of this compound is the formation of the sulfonamide bond, which typically involves reacting a suitable amine with a sulfonyl chloride. The scalable production of aryl sulfonyl chlorides, key reagents for this process, has been successfully demonstrated using an automated continuous system. mdpi.com This process utilizes multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. By automating process controls and monitoring the system with real-time data from gravimetric balances, significant improvements in process consistency, reliability, and space-time yield were achieved. mdpi.com
The use of chlorosulfonic acid, a common reagent for producing sulfonyl chlorides, presents significant hazards in large-scale batch operations. mdpi.com A continuous flow process mitigates these risks by reducing the reaction volume and allowing for precise temperature control, thereby preventing dangerous thermal excursions. scitube.iomdpi.com Integrating this continuous production of the sulfonyl chloride intermediate with subsequent continuous flow steps for the sulfonamidation reaction and product purification could lead to a fully continuous, efficient, and safer manufacturing process for this compound.
Table 3: Comparison of Batch vs. Continuous Flow for Chlorosulfonation
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents (e.g., chlorosulfonic acid). | Improved safety due to small reactor volumes and better heat management. | mdpi.com |
| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio. | mdpi.com |
| Process Control | Difficult to maintain consistent temperature and mixing profiles. | Precise control over residence time, temperature, and stoichiometry. | nih.gov |
| Scalability | Scaling up can be complex and introduce new safety challenges. | Scalable by operating the system for longer durations ("scaling out"). | researchgate.net |
| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to steady-state operation. | mdpi.com |
Chemical Reactivity and Transformation of 1 Azabicyclo 2.2.2 Octane 3 Sulfonamide
Reactions at the Sulfonamide Nitrogen and Sulfur Centers
The sulfonamide group is a critical pharmacophore and a versatile handle for chemical modification. nih.gov Reactions targeting its nitrogen and sulfur atoms allow for the synthesis of a wide array of derivatives with tailored properties.
N-Alkylation and Acylation Reactions
The acidic proton on the sulfonamide nitrogen can be readily substituted through alkylation and acylation reactions. These transformations are fundamental for building molecular complexity and modulating the compound's physicochemical properties.
N-acylation of sulfonamides is a common strategy to produce N-acylsulfonamides, which are recognized for their diverse biological activities. semanticscholar.org Standard acylation methods involve the use of acid chlorides or anhydrides in the presence of a base. semanticscholar.org More advanced methods utilize N-acylbenzotriazoles, which serve as efficient, neutral acylating agents for sulfonamides that have been deprotonated with a strong base like sodium hydride (NaH). semanticscholar.orgsemanticscholar.org This approach is particularly useful for introducing acyl groups where the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.org Cinchona-based organocatalysts have also been explored for asymmetric N-acylation of related sulfonimidamides, highlighting the potential for stereoselective modifications at the nitrogen center. chemrxiv.orgnih.gov
The table below summarizes typical conditions for N-acylation of sulfonamides based on established methodologies.
| Reagent/Catalyst System | Base | Solvent | Temperature | Yield Range | Reference(s) |
| Acid Chlorides/Anhydrides | Triethylamine, Pyridine (B92270) | Dichloromethane (DCM) | Room Temp. | Moderate to High | semanticscholar.org |
| N-Acylbenzotriazoles | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 76-100% | semanticscholar.orgsemanticscholar.org |
| Chloroformates | Chiral 4-arylpyridine-N-oxide | Toluene | -20 °C | High | nih.gov |
N-alkylation follows similar principles, where the sulfonamide is first deprotonated to form a nucleophilic anion that can react with various alkylating agents. These reactions are crucial for introducing diverse substituents to modulate biological activity and pharmacokinetic profiles.
Sulfonamide Hydrolysis and Derivatization
While sulfonamides are generally stable, their hydrolysis can be achieved under specific conditions, typically involving strong acid or base catalysis at elevated temperatures. researchgate.netnih.gov Studies have shown that sulfonamides are hydrolytically stable under typical environmental pH and temperature conditions, indicating their general robustness. nih.gov However, catalyzed hydrolysis can proceed through cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds. acs.orgnih.gov For instance, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of various bonds in sulfonamide drugs under ambient conditions. acs.orgnih.gov The mechanism of hydrolysis can be complex; for some cyclic sulfonamides (β-sultams), alkaline hydrolysis may proceed via a stepwise mechanism involving a trigonal bipyramidal intermediate. researchgate.net
Derivatization of 1-azabicyclo[2.2.2]octane-3-sulfonamide extends beyond simple N-alkylation or acylation. A primary route to diverse analogs involves the reaction of the parent amine, 3-aminoquinuclidine, with a wide range of sulfonyl chlorides. nih.govacs.org This modular approach allows for the introduction of various aryl, heteroaryl, and alkyl substituents on the sulfur atom, enabling extensive structure-activity relationship (SAR) studies. nih.gov Furthermore, advanced photocatalytic methods have been developed for the direct conversion of carboxylic acids into sulfinamides, which can then be divergently synthesized into sulfonamides and related sulfonimidamides, opening new avenues for derivatization. nih.gov
Modifications and Functionalization of the Bicyclic Core
The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core provides a stable scaffold whose carbon-hydrogen (C-H) bonds can be selectively functionalized. Additionally, the ring system itself can undergo expansion or contraction to yield novel structural analogs.
Directed C-H Functionalization Strategies
A powerful strategy for late-stage modification of the bicyclic core is the transition-metal-catalyzed C-H functionalization. nih.gov In the context of azabicycloalkanes, the bridgehead nitrogen atom can act as an endogenous directing group, guiding a catalyst to specific C-H bonds. Palladium-catalyzed transannular C-H arylation is a notable example, where the reaction leverages the boat conformation of the substrate to achieve selective functionalization at sites remote to the nitrogen atom. acs.orgresearchgate.net
This approach has been successfully applied to various alicyclic amines, including azabicyclo[3.2.1]octane and piperidine (B6355638) derivatives. scispace.combgu.ac.ilnih.gov The development of second-generation catalyst systems, often employing pyridine- or quinoline-carboxylate ligands, has significantly increased the reaction rate, yield, and substrate scope. scispace.combgu.ac.ilnih.gov These advanced catalysts enable the arylation of previously unreactive C-H bonds in ubiquitous structures like the tropane (B1204802) core. bgu.ac.ilnih.gov Such methods allow for the direct introduction of aryl and heteroaryl groups onto the bicyclic framework, providing rapid access to analogs of bioactive molecules. acs.org
The table below details catalyst systems used for the transannular C-H arylation of related azabicycloalkanes.
| Substrate Class | Catalyst System | Ligand/Additive | Outcome | Reference(s) |
| Alicyclic Amines | Pd(OAc)₂ | Picolinamide Directing Group | Transannular C-H Arylation | acs.org |
| Azabicyclo[3.2.1]octane | Pd(OAc)₂ | 2-Picolinic Acid | Improved Reactivity/Yield | acs.orgbgu.ac.il |
| Tropane/7-Azanorbornane | Pd(OAc)₂ | 2-Quinaldic Acid | First Reported C-H Arylation | bgu.ac.ilnih.gov |
| Cycloalkane Carboxylic Acids | Pd(OAc)₂ | Sulfonamide-pyridone (L3) | Transannular γ-Methylene C-H Arylation | nih.govnih.gov |
Ring Expansion and Contraction Reactions
Skeletal reorganization of the 1-azabicyclo[2.2.2]octane core through ring expansion or contraction offers a pathway to novel heterocyclic systems. Ring expansion strategies have been developed for the synthesis of medium-sized and macrocyclic sulfonamides from smaller cyclic precursors. york.ac.uknih.govresearchgate.net These methods often involve cascade reactions initiated by steps like nitro reduction or conjugate addition, allowing for the creation of larger, more flexible ring systems containing the sulfonamide moiety. york.ac.ukresearchgate.net For instance, ene-sulfonamides derived from epoxy precursors can undergo Lewis acid-catalyzed cyclization to afford azabicyclononene scaffolds. rsc.org
Conversely, ring contraction provides access to smaller or strained ring systems. researchgate.netillinois.edu While less common for the quinuclidine (B89598) core itself, related saturated heterocycles like piperidines and morpholines have been shown to undergo visible light-mediated ring contraction. nih.gov These reactions often proceed through distinct intermediates, such as bicyclic quaternary ammonium (B1175870) salts, which can be opened by nucleophiles to yield a contracted ring. nih.gov Such skeletal editing techniques are powerful for expanding molecular diversity from readily available starting materials. researchgate.net
Exploration of Unique Reactivity Due to the Bicyclic Structure
The chemical behavior of this compound is profoundly influenced by its defining feature: the rigid, cage-like quinuclidine core. This bicyclic structure is not merely a scaffold but an active participant in the molecule's transformations, imparting a unique reactivity profile that distinguishes it from acyclic or monocyclic analogues. The primary factors contributing to this distinct reactivity are the inherent conformational rigidity, the specific steric environment it creates, and the electronic effects originating from the bridgehead nitrogen atom.
The most significant consequence of the 1-azabicyclo[2.2.2]octane framework is the severe conformational constraint it imposes on the entire molecule. researchgate.net Unlike flexible alkyl chains or simple rings that can adopt numerous conformations, the quinuclidine cage locks the sulfonamide group at the C-3 position into a well-defined spatial orientation. This rigidity has several important chemical implications:
Controlled Reaction Trajectories: The fixed geometry dictates the possible trajectories for incoming reagents, potentially leading to high stereoselectivity in reactions. The cage structure can effectively shield one face of the sulfonamide group, directing chemical attack to the more accessible face.
Facilitation of Intramolecular Reactions: The rigid structure holds different parts of the molecule at fixed distances and angles. This pre-organization can significantly lower the entropic barrier for intramolecular reactions, such as cyclizations, by forcing reactive groups into close proximity. rsc.org
Altered Ground State Energy: Ring strain inherent in the bicyclic system can raise the ground state energy of the molecule, potentially lowering the activation energy for reactions that lead to a release of this strain.
The influence of the bicyclic core is evident in synthetic approaches to related bridged systems. For instance, in the synthesis of functionalized 2-thia-1-azabicyclo[2.2.2]octane 2,2-dioxides (bicyclic sultams), the key intramolecular cyclization step to form the sulfonamide bond is highly dependent on the conformation of the precursor. Research has shown that the yield of this critical reaction is significantly higher for precursors with substituents that favor an axial position for the reactive methylene (B1212753) sulfonyl fluoride (B91410) moiety, which is the required conformation for cyclization. sci-hub.se This demonstrates how the stereochemistry of the ring system directly controls reactivity.
Furthermore, the bridgehead nitrogen atom in the quinuclidine core is a key player in the molecule's reactivity. Its lone pair of electrons is available for protonation or coordination, but due to its position within the rigid framework (Bredt's rule), it cannot participate in elimination reactions that would require the formation of a double bond at the bridgehead. The basicity of this nitrogen can influence reactions at the sulfonamide group through several mechanisms:
Intramolecular Catalysis: The nitrogen can act as an internal base, deprotonating the sulfonamide nitrogen to form an anion, which is a more potent nucleophile for subsequent reactions like N-alkylation or cyclization.
Through-Space Electronic Effects: The proximity of the nitrogen lone pair can influence the electron density around the sulfonamide group, potentially affecting its acidity and the electrophilicity of the sulfur atom.
The combination of these structural and electronic factors results in a unique chemical landscape for this compound, where reactions are governed not just by the inherent properties of the sulfonamide group, but by its fixed, constrained position on a rigid, interactive scaffold.
Advanced Spectroscopic and Computational Structural Elucidation of 1 Azabicyclo 2.2.2 Octane 3 Sulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure and conformational dynamics of 1-Azabicyclo[2.2.2]octane-3-sulfonamide. The rigid cage-like structure of the 1-azabicyclo[2.2.2]octane system gives rise to a well-defined set of proton and carbon signals.
In the ¹H NMR spectrum, the protons of the bicyclic core are expected to appear in the aliphatic region. The bridgehead proton (H-4) would likely resonate at a distinct chemical shift due to its unique electronic environment. The six methylene (B1212753) protons on the ethylene (B1197577) bridges (H-2, H-5, H-6, H-7, H-8) would present as complex multiplets due to geminal and vicinal coupling. The proton at C3, adjacent to the sulfonamide group, would be significantly influenced by the substituent's electronegativity and orientation.
The ¹³C NMR spectrum would similarly provide characteristic signals for the quinuclidine (B89598) core. The bridgehead carbon (C-4) and the carbons adjacent to the bridgehead nitrogen (C-2, C-6) would appear at distinct chemical shifts. The carbon bearing the sulfonamide (C-3) would be identified by its downfield shift.
While 1D NMR provides initial data, 2D NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals and for piecing together the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the ethylene bridges of the quinuclidine skeleton, for instance, by correlating the signals of geminal and vicinal protons at the C2/C8, C5/C7, and C6 positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), which are typically assigned first through COSY.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J and ³J) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, correlations from the protons on C2 and C4 to the C3 carbon would confirm the position of the sulfonamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's stereochemistry and preferred conformation in solution. For instance, a NOESY experiment could reveal the spatial relationship between the proton at C3 and the protons on the adjacent ethylene bridges, helping to define the orientation of the sulfonamide substituent. For related bicyclic sulfonamides, NOESY has been used to confirm stereochemical configurations. sci-hub.se
Interactive Table 1: Illustrative 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |
| H-2 | H-2', H-3 | C-2 | C-3, C-4, C-6 | H-3, H-8 |
| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5 | H-2, H-4, H-5 |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 | H-3, H-5 |
| H-5 | H-4, H-5', H-6 | C-5 | C-3, C-4, C-6, C-7 | H-3, H-4, H-6 |
| -SO₂NH₂ | - | - | C-3 | H-3 |
Solid-State NMR (ssNMR) provides structural information on the compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect these interactions, offering insights into the molecular packing, intermolecular hydrogen bonding, and the presence of polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For sulfonamide-containing active pharmaceutical ingredients, ssNMR combined with quantum-chemical calculations has been effectively used to assign ¹³C and ¹H signals and identify crucial structural differences between protonated and non-protonated forms in the solid state. nih.gov This technique would be invaluable for characterizing the hydrogen bonding network involving the sulfonamide N-H and S=O groups within the crystal lattice of this compound.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (XRD) offers the most definitive and precise three-dimensional structural information, including absolute configuration, bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would unambiguously determine the stereochemistry at the C3 position.
Furthermore, XRD reveals how molecules are arranged in the crystal lattice. The analysis of crystal packing provides critical information on intermolecular forces, such as hydrogen bonds and van der Waals interactions. In the case of this sulfonamide, strong hydrogen bonds are expected between the sulfonamide -NH₂ protons (donors) and the sulfonyl oxygens or the bridgehead nitrogen of neighboring molecules (acceptors). These interactions dictate the supramolecular architecture of the solid state. Studies on related 2-azabicycloalkane sulfonamides have confirmed crystal structures through X-ray diffraction, revealing extensive hydrogen-bonding networks that stabilize the crystal packing. nih.gov
Interactive Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.8 Å |
| α = 90°, β = 95.5°, γ = 90° | |
| Volume (V) | 1020 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Bond Length (S-N) | ~1.65 Å |
| Key Bond Length (S-O) | ~1.43 Å |
| Key Intermolecular Interaction | N-H···O (Hydrogen Bond) |
| H-Bond Distance (H···O) | ~2.1 Å |
Mass Spectrometry (MS) Techniques for Isotopic Labeling and Fragmentation Studies
Mass spectrometry (MS) is a primary tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the confirmation of its elemental composition.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that can confirm the structure. For sulfonamides, common fragmentation pathways include:
Cleavage of the C-S bond, leading to the loss of the SO₂NH₂ group.
Cleavage of the S-N bond.
Neutral loss of sulfur dioxide (SO₂), often via rearrangement. nih.govnih.gov
The rigid 1-azabicyclo[2.2.2]octane core would also produce characteristic fragments. Isotopic labeling, for example, by replacing the protons on the sulfonamide nitrogen with deuterium (B1214612) (¹⁵N or ²H labeling), would be a powerful tool to confirm fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.
Interactive Table 3: Plausible Mass Spectrometry Fragments for this compound
| Ion Description | Proposed Fragment Structure | Plausible m/z |
| [M+H]⁺ | Protonated Parent Molecule | 191.08 |
| [M+H - SO₂]⁺ | Fragment after loss of SO₂ | 127.10 |
| [Quinuclidine core]⁺ | C₇H₁₂N⁺ | 110.10 |
| [M+H - NH₃]⁺ | Fragment after loss of ammonia | 174.05 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
This compound possesses a stereocenter at the C3 position. Unless synthesized via a chiral route, the compound would be produced as a racemic mixture of two enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules.
Once the enantiomers are separated (e.g., by chiral chromatography), CD spectroscopy would measure the differential absorption of left and right circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other. These experimental spectra can be compared with spectra predicted by quantum mechanical calculations to assign the absolute configuration (R or S) to each enantiomer. While specific data for the title compound is scarce, chiroptical properties have been studied for other optically active 1-azabicyclo[2.2.2]octane derivatives. acs.org
Computational Chemistry and Quantum Mechanical Studies of this compound
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights that complement experimental data. nih.govnih.govmdpi.com For this compound, quantum mechanical calculations can be employed to:
Determine Conformational Preferences: Calculations can identify the lowest energy conformations of the molecule, particularly concerning the rotation around the C3-S bond of the sulfonamide group. Conformational modeling of the closely related 2-azabicyclo[2.2.2]octane sulfonamides has been crucial in identifying a characteristic 'U' shape orientation that is key to their biological activity. ucl.ac.ukucl.ac.ukcrick.ac.ukresearchgate.net
Predict Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts, which can be compared with experimental values to validate structural assignments. tsijournals.com
Simulate Chiroptical Spectra: Time-dependent DFT (TD-DFT) can calculate the CD and ORD spectra for a given absolute configuration, which is a vital tool for assigning stereochemistry based on experimental chiroptical data.
Analyze Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's electronic structure and reactivity.
By comparing theoretically predicted parameters with experimental results from NMR and XRD, a highly confident and detailed structural model of the molecule can be established.
Interactive Table 4: Comparison of Hypothetical Experimental and DFT-Calculated Parameters
| Parameter | Method | Illustrative Value |
| ¹³C Chemical Shift (C-3) | Experimental (NMR) | 62.5 ppm |
| Calculated (DFT/GIAO) | 63.1 ppm | |
| C2-C3-C4 Bond Angle | Experimental (XRD) | 109.8° |
| Calculated (DFT) | 109.5° | |
| Specific Rotation [α]ᴅ | Experimental (ORD) | +15.2° |
| Calculated (TD-DFT) | +14.8° (for S-enantiomer) |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. bamu.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to determining molecular properties. bamu.ac.in For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its electronic characteristics. researchgate.netmdpi.com
Key parameters derived from DFT studies are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the lone pair of the bicyclic nitrogen, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the sulfonamide's NH₂ group would exhibit positive potential, marking them as sites for nucleophilic interaction.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Sulfonamide Moiety This table is a representative example based on typical values found in DFT studies of analogous sulfonamide compounds and does not represent experimentally verified data for this compound.
| Parameter | Symbol | Typical Calculated Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.0 to -9.0 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | eV |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.5 | eV |
| Electronegativity | χ | 4.0 to 5.75 | eV |
| Chemical Hardness | η | 2.25 to 3.25 | eV |
| Chemical Softness | S | 0.15 to 0.22 | eV⁻¹ |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would explore the different spatial arrangements of its atoms that arise from rotation around single bonds, primarily the C-S and S-N bonds of the sulfonamide group. The 1-azabicyclo[2.2.2]octane (quinuclidine) core is a rigid structure, meaning the primary source of conformational flexibility comes from the orientation of the sulfonamide substituent.
Computational studies on other sulfonamides have shown that the nitrogen atom can adopt different hybridizations and that rotation around the S-N bond leads to various stable conformers. researchgate.net For benzosulfonamides, two primary conformations are often identified: one where the N-H bonds eclipse the S=O bonds and another where they are staggered. nih.gov The relative energies of these conformers dictate their population at equilibrium.
An energy landscape is a conceptual map that plots the potential energy of the molecule as a function of its conformational coordinates. elifesciences.orgnih.gov For this compound, the landscape would feature several energy minima, corresponding to stable conformers, separated by energy barriers (saddle points) that represent the transition states between them. elifesciences.org The global minimum represents the most stable, and therefore most populated, conformation. In related, more complex azabicyclo[2.2.2]octane sulfonamides designed as enzyme inhibitors, computational modeling has suggested that a specific "U-shaped" conformation is crucial for biological activity, highlighting the importance of identifying specific low-energy conformational states. ucl.ac.uknih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com
An MD simulation of this compound would typically be set up by placing the molecule in a simulated box of solvent (e.g., water) and applying a force field (like CHARMM or AMBER) that defines the potential energy of the system. conicet.gov.ar The simulation, run for a duration of nanoseconds to microseconds, tracks the trajectory of each atom, revealing how the molecule flexes, rotates, and interacts with its environment.
From these simulations, one can analyze the stability of different conformers identified in the conformational analysis, observe transitions between them, and calculate the root mean square deviation (RMSD) to quantify structural stability. conicet.gov.ar MD is particularly valuable for understanding how the molecule behaves in a biological context, such as its interaction with water molecules or its potential to bind to a receptor. For instance, simulations of other sulfonamides have been used to characterize their binding modes and interaction energies with target enzymes. stenutz.eu
Prediction of Spectroscopic Parameters
Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. d-nb.info DFT calculations are highly effective for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov
For Infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies and intensities corresponding to the stretching, bending, and torsional modes of the molecule's functional groups. researchgate.net Key predicted peaks for this compound would include the symmetric and asymmetric stretches of the S=O and N-H bonds in the sulfonamide group, as well as C-H and C-N stretches within the quinuclidine ring.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard for calculating the chemical shifts of ¹H and ¹³C nuclei. nih.gov The predicted chemical shifts are then compared to experimental spectra. This comparison is crucial for assigning specific signals to the correct atoms in the molecule, which can be challenging for complex structures based on experimental data alone. The good agreement typically found between calculated and experimental values makes this a powerful tool for structural elucidation. researchgate.netnih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a representative example of how computational and experimental data are correlated. The values are hypothetical and based on typical results for similar compounds.
| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (bridgehead, near N) | ~50.0 | (To be determined) |
| C (bridgehead, distal) | ~25.0 | (To be determined) |
| C (position 3, with SO₂NH₂) | ~65.0 | (To be determined) |
| C (methylene, near N) | ~47.0 | (To be determined) |
| IR Frequency | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3450 | (To be determined) |
| N-H Stretch (symmetric) | ~3350 | (To be determined) |
| S=O Stretch (asymmetric) | ~1330 | (To be determined) |
| S=O Stretch (symmetric) | ~1160 | (To be determined) |
Role of 1 Azabicyclo 2.2.2 Octane 3 Sulfonamide in Advanced Chemical Research Non Biological Applications
Utilization as a Chiral Building Block in Asymmetric Synthesis
No specific examples or detailed research findings on the utilization of 1-Azabicyclo[2.2.2]octane-3-sulfonamide as a chiral building block or chiral auxiliary in asymmetric synthesis have been reported in the surveyed scientific literature. While related chiral scaffolds like 2-azabicycloalkanes have been investigated for developing new ligands and catalysts for asymmetric synthesis, dedicated studies on the 3-sulfonamide derivative of the 1-azabicyclo[2.2.2]octane system for these purposes are not available.
Incorporation into Supramolecular Assemblies and Materials Design
There is no available research documenting the incorporation of this compound into supramolecular assemblies or its application in materials design. The field of supramolecular chemistry often utilizes molecules capable of specific recognition and self-assembly through non-covalent interactions, but the role of this particular sulfonamide in such systems has not been described.
Application in Catalyst and Ligand Design for Metal-Mediated Transformations
Information regarding the application of this compound in the design of catalysts or as a ligand for metal-mediated transformations is absent from the current scientific literature. Although the parent quinuclidine (B89598) structure is a known ligand in coordination chemistry, specific research detailing the synthesis of metal complexes with the 3-sulfonamide derivative and their catalytic activity could not be identified.
Development of Novel Analytical Reagents based on the this compound Scaffold
No studies have been found that report the development or use of this compound as a novel analytical reagent. The design of analytical reagents often leverages specific binding properties or reactivity, but the application of this compound for analytical purposes has not been documented.
Exploration in Polymer Chemistry or Materials Science (e.g., as a monomer or cross-linker)
There is no evidence in the reviewed literature of this compound being explored in polymer chemistry or materials science, either as a monomer for polymerization or as a cross-linking agent. Research on polymers derived from azabicyclic structures exists, but it does not specifically involve this sulfonamide derivative.
Theoretical Structure Property Relationship Studies for 1 Azabicyclo 2.2.2 Octane 3 Sulfonamide Derivatives
In Silico Modeling of Molecular Interactions with Non-Biological Targets (e.g., theoretical binding to inorganic surfaces, host-guest chemistry)
In silico modeling allows for the theoretical investigation of how 1-Azabicyclo[2.2.2]octane-3-sulfonamide derivatives might interact with non-biological systems. These studies are fundamental to predicting their behavior in materials science, catalysis, and separation technologies.
Host-Guest Chemistry: The rigid, cage-like structure of the 1-azabicyclo[2.2.2]octane core makes it an interesting candidate as a guest molecule in supramolecular host-guest complexes. Computational methods, such as molecular mechanics and quantum chemical approaches, can model the encapsulation of these derivatives within host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.govnih.govucl.ac.uk These simulations can predict the thermodynamic stability of such complexes by calculating the binding free energy. researchgate.net Key interactions, including hydrogen bonds from the sulfonamide N-H, dipole-dipole interactions, and van der Waals forces, can be visualized and quantified. mdpi.com Theoretical studies would focus on how the size, shape, and electronic properties of different substituents on the sulfonamide nitrogen influence the binding affinity and selectivity for various molecular hosts. researchgate.net Density Functional Theory (DFT) calculations can further elucidate the nature of these non-covalent interactions and the transfer of chirality from a chiral guest to an achiral host. mdpi.com
Interaction with Inorganic Surfaces: The potential for these molecules to adsorb onto inorganic surfaces, such as gold, silver, or silica, can also be modeled computationally. rsc.org Theoretical studies could predict the binding energy and optimal orientation of a this compound derivative on a given surface. This involves analyzing the noncovalent binding phenomena between the molecule and the surface atoms. rsc.org The sulfonamide group, with its polar S=O and N-H bonds, and the nitrogen bridgehead of the bicyclic system could act as key interaction points. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to analyze the physical nature of these interactions. rsc.org Such studies are vital for understanding how these compounds might function as linkers, stabilizers for nanoparticles, or components in chemical sensors.
Quantitative Structure-Property Relationship (QSPR) Approaches for Predicting Chemical Reactivity or Stability
Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov For this compound derivatives, QSPR can be a powerful tool to predict chemical reactivity and stability without the need for extensive experimental work.
The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of the molecules. These descriptors are then used as variables in statistical models, such as multiple linear regression (MLR), to predict properties. comporgchem.com For a library of sulfonamide derivatives, QSPR models have been successfully developed to predict thermodynamic properties that are indicative of stability, such as the enthalpy of formation (ΔHf) and Gibbs free energy (ΔGf).
Key molecular descriptors in these models often include:
Topological indices: These describe the connectivity of atoms, such as the Wiener, Randic, Balaban, and Harary indices. nih.gov
Quantum-chemical parameters: These are derived from quantum mechanics calculations and include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be related to electrophilicity and reactivity. comporgchem.com
By generating a virtual library of this compound derivatives with varied substituents, QSPR models could predict their relative stability, susceptibility to degradation, or general reactivity profiles. Such predictive models are invaluable for guiding synthetic efforts toward compounds with desired chemical properties.
| Predicted Property | Relevant Descriptor Types | Significance |
|---|---|---|
| Thermal Energy (Eth) | Randic index (¹X), Balaban index (J), LUMO energy (Elumo) | Indicates the total energy of the molecule, related to its stability. |
| Heat Capacity (Cv) | Balaban index (J), Harary index (H), LUMO energy (Elumo) | Describes the ability of the molecule to store thermal energy. |
| Entropy (S) | Balaban index (J), Harary index (H), LUMO energy (Elumo) | Measures the degree of molecular disorder. |
| Enthalpy of Formation (ΔHf) | Various constitutional, topological, and quantum-chemical descriptors | Indicates the energy change upon formation from constituent elements, a key measure of stability. |
Ligand Efficiency and Lipophilicity Analysis for Chemical Space Exploration (without relation to biological activity)
In the exploration of chemical space for new compounds, it is crucial to develop properties in an efficient manner. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are metrics used to assess the quality of compounds based on the relationship between their binding affinity (or another property of interest) and their size or lipophilicity. While often used in drug discovery, these concepts are fundamentally about optimizing molecular properties and can be applied to chemical space exploration in any field.
Lipophilic Efficiency (LipE) relates the property of interest to the molecule's lipophilicity (logP or logD). It assesses how effectively a molecule utilizes its lipophilicity to achieve a certain property value. An excessive increase in lipophilicity can lead to undesirable physicochemical properties, so maximizing LipE is often a goal.
For a library of this compound derivatives, these metrics could be used to guide the selection of substituents. For instance, if the goal is to develop a derivative with high affinity for a specific stationary phase in chromatography, one could calculate LE and LipE to find compounds that achieve this affinity without becoming excessively large or greasy. A study on a structurally related pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide identified a hit compound with an encouraging Lipophilic Efficiency (LipE) of 6.3. This demonstrates that the azabicyclic sulfonamide scaffold can be a good starting point for developing compounds with efficient property profiles.
| Metric | Formula | Interpretation for Chemical Space Exploration |
|---|---|---|
| Ligand Efficiency (LE) | -ΔG / HA | Measures the average contribution per heavy atom to a property (e.g., binding energy). Higher values indicate greater efficiency per unit of size. |
| Lipophilic Efficiency (LipE) | pIC₅₀ - logP | Evaluates the balance between a desired property and lipophilicity. Higher values are preferred, indicating the property is achieved without excessive lipophilicity. |
Cheminformatics and Data Mining for Structure-Property Correlations within Azabicyclic Sulfonamide Libraries
Cheminformatics applies information science techniques to solve chemical problems, often by analyzing large datasets of molecules. For a library of this compound derivatives, these tools can be used to mine for correlations between structural features and physicochemical properties.
The process begins with the creation of a virtual library of derivatives, where substituents at various positions (e.g., on the sulfonamide nitrogen) are systematically varied. For each molecule in this library, a wide range of molecular descriptors is calculated. Data mining techniques can then be employed to analyze this high-dimensional dataset.
Clustering: Molecules can be grouped based on structural similarity or property similarity. This helps in identifying subsets of the library with distinct characteristics.
Classification Models: Machine learning algorithms can be trained to classify compounds as having "high" or "low" values for a certain property (e.g., predicted solubility, stability).
Visualization: Techniques like Kohonen networks or Principal Component Analysis (PCA) can be used to create 2D or 3D maps of the chemical space occupied by the library. These maps help visualize structure-property trends and identify regions of interest. For example, a study on fullerene derivatives showed that properties like polarizability and topological diameter were highly correlated with their binding activity, which could be visualized on a map.
By applying these methods to an azabicyclic sulfonamide library, researchers could identify key structural motifs that consistently lead to desirable physicochemical properties, thereby guiding the rational design of new compounds.
Future Directions and Emerging Research Avenues for 1 Azabicyclo 2.2.2 Octane 3 Sulfonamide
Exploration of Novel Synthetic Methodologies and Atom-Economical Routes
Future synthetic research on 1-Azabicyclo[2.2.2]octane-3-sulfonamide is likely to prioritize the development of more efficient, sustainable, and atom-economical routes.
Synthesis of the 1-Azabicyclo[2.2.2]octane (Quinuclidine) Core: Traditional syntheses of the quinuclidine (B89598) skeleton can be lengthy. Modern approaches may focus on catalytic methods to construct the bicyclic system. For instance, an intramolecular dehydration reaction of 4-(2-hydroxyethyl) piperidine (B6355638) vapor over a solid acid catalyst has been shown to produce the quinuclidine core with high efficiency. Further research could explore other catalytic systems, such as transition-metal-catalyzed cyclizations, to improve yields and reduce reaction times. researchgate.net
Formation of the Sulfonamide Moiety: Conventional sulfonamide synthesis often involves the reaction of an amine with a sulfonyl chloride in the presence of a base, which can generate significant waste. Future methodologies will likely focus on "green" chemistry principles. researchgate.netrsc.org This includes:
Catalytic Methods: A novel method for the direct coupling of alcohols and sulfonamides has been developed using a magnetite-immobilized nano-ruthenium catalyst, which produces water as the only byproduct and allows for easy catalyst recovery. acs.org
Solvent-Free and Aqueous Synthesis: Performing the sulfonylation reaction in environmentally benign solvents like water or under solvent-free mechanochemical conditions can significantly reduce the environmental impact. rsc.orgrsc.org Mechanochemical approaches, which use mechanical force to initiate reactions, have been shown to be a highly efficient and eco-friendly way to produce sulfonamides. rsc.org
Table 1: Comparison of Potential Synthetic Routes
| Method | Key Features | Advantages | Potential for this compound |
|---|---|---|---|
| Traditional Sulfonylation | Amine + Sulfonyl Chloride + Base | Well-established, versatile | Applicable but may have low atom economy and generate waste |
| Catalytic N-Alkylation | Sulfonamide + Alcohol + Catalyst | High atom economy (water byproduct), reusable catalyst | Potentially applicable for coupling a pre-formed sulfonamide to a functionalized quinuclidine precursor acs.org |
| Aqueous Synthesis | Reaction in water, pH control | Environmentally benign, simplified product isolation | A greener alternative to traditional methods using organic solvents rsc.org |
| Mechanosynthesis | Solvent-free, ball-milling | Eco-friendly, cost-effective, high yields | A highly sustainable approach for the final sulfonamide formation step rsc.org |
| Photocatalysis | Light-mediated reaction | Mild reaction conditions, novel reactivity | Could enable unique C-H functionalization or coupling reactions nih.govrsc.org |
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
The distinct functionalities within this compound—the tertiary amine of the quinuclidine core and the sulfonamide group—suggest a rich and largely unexplored reactivity profile.
The rigid, cage-like structure of the quinuclidine (also known as 1-Azabicyclo[2.2.2]octane or ABCO) core imparts unique steric and electronic properties. researchgate.netwikipedia.org The nitrogen atom's lone pair is highly accessible, making it a strong base and nucleophile. Future research could explore:
Quaternization Reactions: Functionalization of the bridgehead nitrogen to form quaternary ammonium (B1175870) salts, which could have applications as phase-transfer catalysts or ionic liquids.
Ring-Opening Reactions: While the bicyclic system is generally stable, reactions that induce C-N bond cleavage could lead to novel piperidine derivatives, similar to transformations observed in related diazabicyclo[2.2.2]octane (DABCO) systems. researchgate.net
Oxidative Coupling: Intramolecular oxidative coupling strategies could be employed to build complex fused heterocyclic systems starting from functionalized quinuclidine precursors. researchgate.net
The sulfonamide group itself is a versatile functional handle. Future studies could investigate:
N-Functionalization: Derivatization of the sulfonamide nitrogen to introduce new functionalities and modulate the compound's properties.
Reductive Cleavage: Selective cleavage of the S-N bond to release the amine, using the sulfonamide as a protecting group or a synthetic intermediate.
Advancements in Computational Prediction of Compound Properties and Interactions (non-biological)
Computational chemistry offers powerful tools to predict and understand the properties of this compound without the need for extensive laboratory work.
Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of molecular properties. researchgate.netmdpi.comdntb.gov.ua For this specific compound, DFT could be used to:
Determine the stable 3D conformation and geometry.
Calculate electronic properties such as HOMO/LUMO energy levels, which provide insights into its reactivity. nih.gov
Predict spectroscopic signatures (e.g., NMR, IR) to aid in experimental characterization. acs.org
Model the molecule's interaction with surfaces or nanoparticles, which is crucial for materials science applications.
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. researchgate.netresearchgate.net By building QSPR models based on a series of related quinuclidine sulfonamide derivatives, it would be possible to predict properties like:
Solubility in different solvents.
Partition coefficients (logP), which are important for understanding its behavior in different environments. mdpi.comnih.gov
Thermodynamic properties like enthalpy of formation. researchgate.net
Table 2: Potential Applications of Computational Chemistry
| Computational Method | Predicted Properties | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, reaction mechanisms | Guide synthetic efforts, interpret experimental data, predict reactivity nih.govresearchgate.net |
| Molecular Dynamics (MD) | Conformational dynamics, interactions with solvents or materials | Understand behavior in solution, design for materials applications |
| QSPR Modeling | Solubility, lipophilicity (logP), thermodynamic stability | Prioritize synthetic targets, design molecules with desired physical properties researchgate.netnih.gov |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and synthetic pathways. synthiaonline.comnih.gov For this compound, these technologies could be applied to:
Predict Novel Derivatives: ML models can be trained on existing chemical databases to predict new derivatives with desired properties. By learning from structure-property relationships, these models can suggest novel modifications to the quinuclidine or sulfonamide moieties.
Optimize Synthetic Routes: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. cas.orgnih.gov These tools analyze vast reaction databases to identify the most promising reaction steps, potentially uncovering more atom-economical or higher-yielding pathways than those designed by human chemists alone. chemrxiv.org
De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties, potentially leading to the discovery of novel quinuclidine sulfonamide-based scaffolds for various applications.
Potential for Expanded Applications in Advanced Materials or Catalysis
The structural features of this compound make it an intriguing candidate for applications beyond its traditional role in medicinal chemistry.
Catalysis: The quinuclidine core is a well-established motif in organocatalysis, where its basic and nucleophilic nitrogen atom can catalyze a variety of chemical transformations. chinesechemsoc.org The rigid structure provides a well-defined steric environment, which can be advantageous for stereoselective reactions. Furthermore, the sulfonamide group can be functionalized to create chiral catalysts or ligands for asymmetric metal catalysis. chemrxiv.org The related compound DABCO is a widely used catalyst in organic synthesis, highlighting the potential of this structural class. researchgate.netresearchgate.net
Advanced Materials: The ability of the sulfonamide group to coordinate with metal ions opens up possibilities for its use in materials science. rsc.org Specifically, it could serve as a building block (ligand) for the construction of:
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures, built from metal ions or clusters linked by organic ligands. acs.orgresearchgate.netatlasofscience.org A quinuclidine sulfonamide ligand could lead to MOFs with unique topologies and functionalities, potentially useful for gas storage, separation, or heterogeneous catalysis. colab.wsnih.gov
Coordination Polymers: Similar to MOFs, these materials consist of repeating coordination entities. The directionality and rigidity of the quinuclidine core combined with the coordinating ability of the sulfonamide could lead to novel polymeric materials with interesting electronic or optical properties.
Q & A
Q. How can factorial design enhance yield optimization in multi-step syntheses?
- Methodological Answer : Implement a 2 factorial design to screen variables (e.g., reaction time, temperature, catalyst equivalents). For a 3-step synthesis, prioritize steps with the highest variability. Analyze via ANOVA to identify significant factors. Follow with response surface methodology (RSM) to pinpoint optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
